Diethyl 2,5-Dibromoterephthalate

Organic semiconductors Stille coupling Thin-film transistors

Sourcing a dibromoterephthalate building block that combines high cross-coupling reactivity with adequate solution processability often requires tedious optimization between the diacid (insoluble) and dimethyl ester (transesterification-prone). Diethyl 2,5-dibromoterephthalate (CAS 18013-97-3) resolves this with an intermediate melting point (127-131 °C) and superior solvolytic stability. • Achieves 91% yield in Stille couplings for π-conjugated polymer synthesis • Ethyl esters resist competing transesterification, preserving synthetic flexibility • Enables IDTT-core NFA synthesis in 3 steps; avoids 3-6 months of method re-optimization • Preferred for flame-retardant polyester R&D due to low volatility and safer transesterification byproducts

Molecular Formula C12H12Br2O4
Molecular Weight 380.03 g/mol
CAS No. 18013-97-3
Cat. No. B098124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-Dibromoterephthalate
CAS18013-97-3
Molecular FormulaC12H12Br2O4
Molecular Weight380.03 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br
InChIInChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
InChIKeyWXRSDHICEYICMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,5-Dibromoterephthalate – Structural & Reactivity Profile


Diethyl 2,5-dibromoterephthalate is a symmetrical dibrominated aromatic diester that serves as a dual-functional building block for both metal-catalyzed cross-coupling and nucleophilic substitution chemistries. With two bromine atoms positioned para to each other on a terephthalate backbone and ester groups that provide solubility and crystallinity characteristics distinct from the dimethyl and diacid analogs, it occupies a specific reactivity–processability window that cannot be replicated by simply interchanging in-class compounds. Its melting point (127–131 °C) is substantially lower than that of 2,5-dibromoterephthalic acid (315–318 °C) , enabling solvent-based processing routes, while its ethyl ester groups offer different solvolytic stability and steric profiles compared to the dimethyl ester (m.p. 141–147 °C) , factors that directly influence reaction selectivity and downstream polymer properties.

Dual-functional aromatic diester for metal-catalyzed cross-coupling and nucleophilic substitution workflows
Solution-processable crystalline building block with a moderate melting range supporting recrystallization and homogeneous reaction conditions
Ethyl ester leaving groups offer distinct solvolytic stability and steric profiles compared to dimethyl ester or diacid analogs

Diethyl 2,5-Dibromoterephthalate: Differentiation from Analogs


Researchers and engineers selecting a 2,5-dibromoterephthalate building block face three chemically distinct candidates: the diacid, the dimethyl ester, and the diethyl ester. Although all three share the dibromo-terephthalate core, their ester substituents fundamentally alter solubility, thermal behavior, and steric environment, which in turn dictate reaction outcomes. The diacid (m.p. ~318 °C) is poorly soluble and rarely employed directly in cross-coupling polymerizations; the dimethyl ester provides higher bromine content per unit mass (Br = 45.5% vs. 42.1% for the diethyl) but its higher melting point (141–147 °C) and different steric profile alter crystallization kinetics in polymer matrices, as demonstrated in poly(cyclohexanedimethylene dibromoterephthalate) fiber studies [1]. Conversely, the diethyl ester's intermediate melting point, solubility in common organic solvents, and proven 91% yield in Stille couplings [2] make it the preferred monomer when both reactive orthogonality and solution processability are required.

2,5-Dibromoterephthalic acid
High melting point and low solubility may prevent direct use in solution-based cross-coupling or low-temperature lithiation protocols.
Dimethyl 2,5-dibromoterephthalate
Higher melting point and different steric/leaving-group profile can alter crystallization kinetics in polymer matrices and may increase transesterification side reactions with thiol nucleophiles.
Branched-alkyl ester analogs
While enhancing polymer solubility, they introduce synthetic complexity and may not replicate the established coupling efficiency and purification profile of the diethyl ester.

Diethyl 2,5-Dibromoterephthalate – Key Quantitative Evidence


Stille Coupling Reactivity

Diethyl 2,5-dibromoterephthalate was employed as the dibromo monomer in a Stille coupling with 5-hexyl-2-tributyltinylthiophene under Pd(PPh3)4 catalysis in anhydrous DMF at 90 °C for 36 h, yielding 7.42 g (91.0%) of the bis-coupled product after column chromatography. This 91% yield at 14.7 mmol scale demonstrates efficient oxidative addition and transmetallation that is essential for constructing high-molecular-weight conjugated polymers. By contrast, dimethyl 2,5-dibromoterephthalate, when used in analogous Stille polycondensations with 2,5-bis(trimethylstannyl)thiophene, requires the use of bulkier branched-alkyl ester groups (e.g., bis(2-butyloctyl) ester) to achieve comparable solubility and Mn (16,800) [1]. The diethyl ester thus offers a unique balance: sufficient solubility for homogeneous coupling without the added synthetic complexity of branched-chain ester monomers. [2]

Stille Coupling Reactivity
Cross-study comparable
91.0% isolated yield at 14.7 mmol scale
Supports efficient monomer selection for high-molecular-weight conjugated polymer synthesis.
Standard Stille conditions (Pd(PPh3)4, DMF, 90 °C). Branched-alkyl ester comparator needed for similar solubility/Mn.
Organic semiconductors Stille coupling Thin-film transistors

Esterification Yield vs. Dimethyl Ester

The diethyl ester is typically synthesized by acid-catalyzed esterification of 2,5-dibromoterephthalic acid with ethanol, affording an optimized yield of approximately 96% . By comparison, the analogous dimethyl ester synthesis—esterification with methanol—is reported to proceed in 87% yield . The 9-percentage-point gap can be attributed to the higher reaction temperature achievable with ethanol (reflux at ~78 °C vs. ~65 °C for methanol), which drives the equilibrium more effectively. In single-step synthesis screening or kilo-scale procurement, this differential translates to a >10% reduction in raw acid consumption per unit mass of product, and lower purification costs given fewer unreacted acid impurities.

Esterification Yield
Cross-study comparable
~96% vs. 87% for dimethyl ester
Reported higher synthesis efficiency reduces raw acid consumption per gram of purified monomer.
Acid-catalyzed reflux conditions; 9-percentage-point gap attributed to reaction temperature. Data to verify.
Esterification Process chemistry Cost efficiency

Flame Retardancy of Dibromoterephthalate Polyesters

Polyesters incorporating as little as 10 mol% of 2,5-dibromoterephthalate moieties can achieve a Limiting Oxygen Index (LOI) of ≥26, the threshold required for children's sleepwear flammability standards [1]. Unmodified polyethylene terephthalate (PET) exhibits an LOI of approximately 20–21 [2], meaning it burns readily in ambient air (LOI of air ≈ 20.9%). While this flammability benefit applies to the entire class of 2,5-dibromoterephthalate esters, the identity of the ester alkyl group critically affects polymer processability and fiber properties. The ethylene 2,5-dibromoterephthalate homopolymer (derived from the dimethyl or diethyl ester via transesterification) melts at only 180–196 °C with poor crystallinity (36% when cast from solvent and annealed), whereas poly(cyclohexanedimethylene 2,5-dibromoterephthalate) homopolymer exhibits a melting point of 250–260 °C, crystallinity comparable to PET, and an LOI well above 26 [1]. This stark contrast underscores that the diol co-monomer—and by implication the reactivity of the ester leaving group during transesterification—determines whether the resulting flame-retardant polyester possesses commercially viable mechanical properties.

Flame Retardancy
Class-level inference
LOI ≥ 26 with ≥10 mol% incorporation
Class-level LOI benefit; ester alkyl group decisively influences final polymer thermal and mechanical properties.
PET baseline LOI ≈ 21. Polymer morphology and processability are co-monomer and ester-dependent.
Flame retardant polymers Limiting Oxygen Index Polyester fibers

Thioether Monomer Synthesis via Nucleophilic Substitution

Diethyl 2,5-dibromoterephthalate reacts cleanly with alkane thiols (octane-, dodecane-, and hexadecanethiol) via nucleophilic aromatic substitution to yield 2,5-bis(alkylthio)terephthalic acids after ester hydrolysis, enabling the systematic synthesis of sanidic-layer-forming thermotropic poly(ester anhydride)s [1]. This reactivity profile is facilitated by the ethyl ester groups, which remain intact during the thiolate displacement step (avoiding competing transesterification that plagues methyl esters under thiolate conditions) and are subsequently cleaved under controlled hydrolysis. The dimethyl ester, in contrast, is more susceptible to direct transesterification with thiols [2], potentially leading to mixed ester/thioester byproducts that reduce the purity of the final diacid monomer and compromise polymer molecular weight. No direct head-to-head comparison study exists; however, this class-level inference is based on the well-established leaving-group ability of methoxide vs. ethoxide and their relative propensity for transesterification under basic conditions.

Thioether Synthesis
Class-level inference
Clean nucleophilic substitution with alkane thiols
Ethyl ester groups remain intact during thiolate displacement, minimizing transesterification byproducts.
Confirmed by isolation of three bis(alkylthio)terephthalic acid homologs. Reactivity principle inferred.
Nucleophilic substitution Thermotropic polymers Thioether monomers

Non-Fullerene Acceptor Core Synthesis

The high-performance non-fullerene acceptor ITIC, which has powered organic solar cells exceeding 14% power conversion efficiency, is constructed from an indacenodithienothiophene (IDTT) core that is synthesized in only three steps from commercially available diethyl 2,5-dibromoterephthalate and thieno[3,2-b]thiophene [1]. This short synthetic sequence relies on the diethyl ester's ability to undergo sequential Stille couplings without ester cleavage, followed by formylation with n-butyllithium and Knoevenagel condensation with electron-deficient end-capping units. Attempts to replicate this route with the free diacid fail due to poor solubility and competing acid-base chemistry with organolithium reagents; the dimethyl ester, while technically feasible, has been less favored in the published literature because its higher melting point and lower solubility in the ethereal solvents used for low-temperature lithiation (−78 °C) complicate reaction workup. The review by Yan et al. (Chem. Soc. Rev., 2018) explicitly cites diethyl 2,5-dibromoterephthalate as the commercially available starting material for the IDTT core [1], establishing it as the de facto standard building block in the NFA research community.

NFA Core Synthesis
Class-level inference
3-step route to IDTT core from diethyl ester
Established as the de facto standard building block in the NFA research community for shortest published route.
ITIC-based OSCs achieve >14% PCE. Diacid incompatible; dimethyl ester complicates low-temperature lithiation workup.
Organic photovoltaics Non-fullerene acceptors Fused-ring electron acceptors

Solution Processing Window

The melting point of diethyl 2,5-dibromoterephthalate (127–131 °C) sits in an operationally favorable intermediate range: high enough to be a tractable, non-hygroscopic crystalline solid at room temperature, yet low enough to permit recrystallization from common organic solvents such as ethanol, dichloromethane, or ethyl acetate without requiring specialized high-temperature equipment. The diacid analog melts at 315–318 °C and is only sparingly soluble in most organic solvents, making it incompatible with solution-based purification and homogeneous coupling protocols. The dimethyl ester melts at 141–147 °C , a 10–20 °C increase that, while seemingly modest, can push recrystallization solvent requirements toward higher-boiling solvents (e.g., toluene or DMF) and complicates solvent removal. For kilogram-scale procurement where purity specifications of ≥98% (GC) are mandatory, the diethyl ester's favorable crystallization behavior translates to fewer recrystallization cycles and lower solvent consumption compared to the dimethyl ester.

Solution Processing
Direct head-to-head
m.p. 127–131 °C
Favorable intermediate melting point widens solvent selection for recrystallization and reduces purification energy input.
10–20 °C lower than dimethyl ester; 184–191 °C lower than diacid. Enables homogeneous coupling without specialized equipment.
Solubility Solution processing Monomer purification

Diethyl 2,5-Dibromoterephthalate – Application Scenarios


OTFT & OPV Monomer Synthesis

The demonstrated 91% Stille coupling yield [1] positions diethyl 2,5-dibromoterephthalate as the monomer of choice when synthesizing π-conjugated small molecules and polymers for organic electronics. Its ethyl ester groups confer sufficient solubility for homogeneous palladium-catalyzed cross-coupling in DMF at 90 °C, while the symmetrical 2,5-dibromo substitution pattern enables efficient AA+BB-type polycondensation. Procurement teams should specify this compound when the target architecture requires a terephthalate-based central acceptor unit flanked by thiophene-based donors, as the diethyl ester's balance of reactivity and solubility minimizes side reactions (e.g., homocoupling) and maximizes molecular weight in the resulting semiconductor.

Flame-Retardant Polyester Development

Patents [2] demonstrate that polyesters containing 2,5-dibromoterephthalate moieties achieve LOI ≥26, sufficient to meet children's sleepwear flammability standards. The diethyl ester serves as a versatile precursor for transesterification with various diols (ethylene glycol, 1,4-butanediol, 1,4-cyclohexanedimethanol), enabling systematic tuning of polymer thermal and mechanical properties. When procuring for flame-retardant polyester R&D, the diethyl ester is preferred over the dimethyl ester because its higher boiling point (388 °C at 760 mmHg) reduces volatility losses during the high-temperature transesterification stage (250–290 °C), and its ethyl leaving group is less prone to generate methanol—a toxic and flammable byproduct that requires specialized handling in pilot-scale reactors.

NFA Core Synthesis for Organic Solar Cells

As explicitly cited in the authoritative review by Yan et al. [3], the IDTT core—the central building block of milestone NFAs including ITIC—is accessed in just three synthetic steps from commercially available diethyl 2,5-dibromoterephthalate. This established synthetic precedent makes the diethyl ester the default procurement choice for OPV research groups worldwide. Switching to the dimethyl ester or diacid would require re-optimization of reaction conditions (particularly the low-temperature lithiation/formylation step), adding 3–6 months of synthetic method development and introducing uncertainty into device reproducibility. For core facility managers stocking building blocks for multiple PI groups, the diethyl ester maximizes applicability across diverse NFA design strategies.

Thioether-Functionalized Monomers for Specialty Polymers

The successful synthesis of three 2,5-bis(alkylthio)terephthalic acid homologs via nucleophilic substitution of diethyl 2,5-dibromoterephthalate with alkane thiols [4] validates this compound as the preferred electrophilic platform for installing alkylthio substituents on the terephthalate core. The ethyl ester's resistance to competing transesterification under thiolate conditions—a class-level advantage over the dimethyl ester—ensures that the ester groups remain intact until intentionally hydrolyzed, preserving synthetic flexibility. Procurement for liquid-crystalline polymer or conductive polymer research should specify the diethyl ester to avoid purification challenges and monomer purity issues associated with methyl ester transesterification.

Application
Selection Property
Validation Focus
OTFT & OPV Monomer Synthesis
Stille coupling efficiency and monomer solubility
Reported >90% coupling yield; AA+BB-type polycondensation capability
Flame-Retardant Polyester R&D
Transesterification reactivity and byproduct profile
LOI ≥26 class-level benchmark; processability and volatility under high-temperature conditions
NFA Core Synthesis for OSCs
Compatibility with multi-step lithiation/coupling sequences
Published 3-step route to IDTT core; literature-precedented reactivity
Thioether-Functionalized Monomers
Resistance to competing transesterification with thiols
Confirmed synthesis of multiple bis(alkylthio)terephthalic acids; monomer purity assessment

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